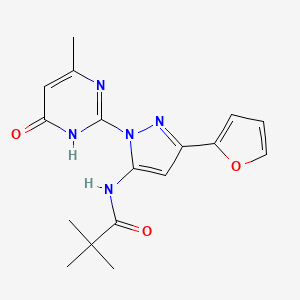![molecular formula C13H14Cl2N2O B2534006 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride CAS No. 1394042-13-7](/img/structure/B2534006.png)
2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride, commonly known as CEAC, is a chemical compound that has been extensively investigated for its potential applications. It has a molecular formula of C13H14Cl2N2O .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, on hydrolysis, a compound was converted to a corresponding phenoxy acid and finally coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish a compound .Molecular Structure Analysis
The molecular structure of 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride consists of 13 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 285.169 Da and the monoisotopic mass is 284.048309 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride are not detailed in the search results, the synthesis process mentioned earlier provides some insight into the types of reactions it may undergo .Aplicaciones Científicas De Investigación
Synthesis of Quinoline Ring Systems
The compound is used in the synthesis of quinoline ring systems. This process involves the construction of fused or binary quinoline-cord heterocyclic systems .
Anticancer Agent
One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, which is related to “2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride”, has been found to be active with an inhibition concentration value of (IC50) 29.4 μM. It shows potential as an anticancer agent .
Inhibitor of PI3K/AKT/mTOR Pathway
The same compound mentioned above, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has also been studied for its interaction with the PI3K/AKT/mTOR pathway proteins. The molecular docking studies revealed a lesser binding energy with this compound, indicating its potential as an inhibitor of this pathway .
Development of Bioactive Heterocyclic Compounds
“2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride” and its related compounds are used in the development of bioactive heterocyclic compounds. These compounds have various pharmacological activities .
Synthesis of Raf Kinase Inhibitors
Some quinoline derivatives, which include “2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride”, have been synthesized as novel Raf kinase inhibitors. These inhibitors have potent and selective antitumor activities .
Development of Antimalarial Drugs
4-Aminoquinoline based compounds, which include “2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride”, are known for their antimalarial activities .
Mecanismo De Acción
Target of action
The compound contains a quinoline moiety, which is a common structure in many pharmaceuticals. Quinoline derivatives have been known to interact with various biological targets, including DNA, enzymes, and receptors .
Mode of action
Quinoline derivatives often exert their effects by interacting with their targets and modulating their activity .
Biochemical pathways
Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Quinoline derivatives have been involved in a wide range of biochemical processes .
Result of action
Quinoline derivatives have been known to have various effects, including anti-inflammatory, antimalarial, and anticancer activities .
Propiedades
IUPAC Name |
2-chloro-N-(2-quinolin-8-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O.ClH/c14-9-12(17)15-8-6-11-4-1-3-10-5-2-7-16-13(10)11;/h1-5,7H,6,8-9H2,(H,15,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPVINGPGYRWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCNC(=O)CCl)N=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2533924.png)
![1,1-Bis(4-chlorophenyl)-2-[(2-fluorobenzyl)amino]-1-ethanol](/img/structure/B2533925.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2533926.png)

![1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2533931.png)
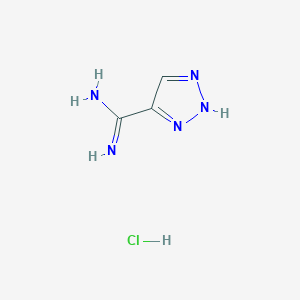
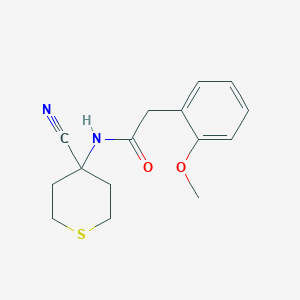
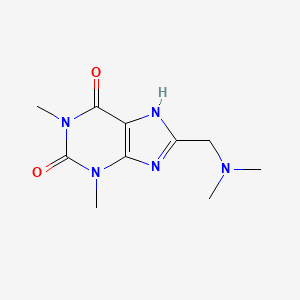
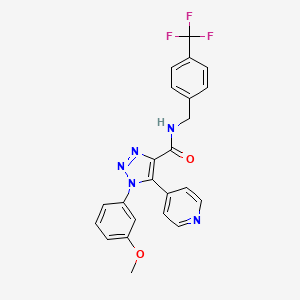
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide](/img/structure/B2533940.png)

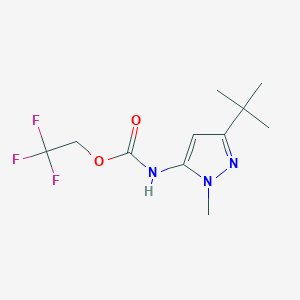
![5-(4-chlorophenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2533944.png)
